5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative characterized by a 4-fluorophenyl group at the 5-position and a 4-isopropylbenzylidene moiety at the N-4 position of the triazole ring.
Key structural features influencing its properties include:
Properties
CAS No. |
586997-19-5 |
|---|---|
Molecular Formula |
C18H17FN4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4S/c1-12(2)14-5-3-13(4-6-14)11-20-23-17(21-22-18(23)24)15-7-9-16(19)10-8-15/h3-12H,1-2H3,(H,22,24)/b20-11+ |
InChI Key |
BDRUICIBOXWDDN-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Triazole Ring Formation
The triazole core is typically synthesized through cyclocondensation reactions between thiocarbazides and carbonyl compounds. A validated protocol involves reacting 4-fluorophenyl thiocarbazide with 4-isopropylbenzaldehyde in the presence of potassium hydroxide as a base. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the triazole-thiol intermediate.
Reaction Conditions
Characterization data from nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate the cyclization step. A study demonstrated that irradiating the reaction mixture at 150 W for 15 minutes in dimethylformamide (DMF) increases yields to 85% while reducing side product formation. This method significantly shortens reaction times compared to conventional heating.
Functionalization via Schiff Base Formation
Condensation with 4-Isopropylbenzaldehyde
The critical benzylideneamino group is introduced through Schiff base formation. The triazole-thiol intermediate reacts with 4-isopropylbenzaldehyde in acetic acid under reflux conditions.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (triazole:aldehyde) |
| Catalyst | Glacial acetic acid |
| Temperature | 110°C |
| Reaction Time | 4 hours |
| Isolated Yield | 78% |
Fourier-transform infrared spectroscopy (FT-IR) data verifies imine bond formation:
Alternative Pathways Using Hydrazone Intermediates
Hydrazinolysis of Thioacetate Esters
A three-step synthesis begins with ethyl 2-((4-phenyl-5-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetate. Hydrazinolysis in propan-2-ol at 60°C generates a thioacetohydrazide intermediate, which subsequently reacts with 4-fluorobenzaldehyde derivatives.
Key Advantages
-
Enables precise control over substituent positioning
-
Reduces racemization risk compared to direct cyclization
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Conventional heating | 68–72 | 95 | 8–12 h | Industrial |
| Microwave-assisted | 85 | 98 | 15 min | Lab-scale |
| Hydrazinolysis route | 63 | 92 | 24 h | Pilot-scale |
Microwave-assisted synthesis offers the best yield-time balance but requires specialized equipment. The hydrazinolysis route provides superior stereochemical control for chiral derivatives.
Purification and Characterization
Recrystallization Techniques
The crude product is typically purified via sequential recrystallization:
-
Primary purification : Ethanol/water (1:2) at 0°C
-
Final polishing : Dichloromethane/n-hexane gradient cooling
Purity Metrics
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not well-documented. triazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets for this compound would require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring generally correlate with higher melting points and enhanced bioactivity .
- Bulky substituents (e.g., isopropyl, phenoxy) may reduce reaction yields due to steric hindrance during Schiff base formation .
- Microwave-assisted synthesis (e.g., ) improves yields (up to 83%) compared to conventional methods .
Antimicrobial Activity:
- Nitro-substituted derivatives: 4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exhibited potent activity against S. aureus (MIC = 0.132 mM), surpassing ampicillin .
- Fluorophenyl analogs: While specific data for the target compound is lacking, 4-((4-fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol () may show moderate activity due to fluorine’s electronegativity enhancing membrane penetration .
Anticancer Potential:
- Indole-containing triazole-thiols (e.g., 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol) demonstrated Bcl-2 inhibition, suggesting a role in apoptosis induction . The target compound’s fluorophenyl group may similarly enhance DNA intercalation or enzyme binding.
Physicochemical Properties
Biological Activity
5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the 1,2,4-triazole class. Its structure includes a triazole ring, a fluorophenyl group, and an isopropylbenzylidene moiety, with a thiol functional group that enhances its biological activity. This article reviews the biological activities associated with this compound, highlighting its antimicrobial properties and potential therapeutic applications.
Chemical Structure
The molecular formula of 5-(4-Fluorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is C18H17FN4S. The presence of the thiol group () is significant for its reactivity and interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Compounds in the 1,2,4-triazole class have been extensively studied for their antimicrobial properties. The specific compound under review has shown promising results against various pathogens.
- A study reported that derivatives of 1,2,4-triazole-3-thiols exhibited activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 µg/mL .
-
Mechanism of Action :
- The antimicrobial efficacy is believed to stem from the compound's ability to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase. This inhibition disrupts bacterial DNA replication and transcription processes.
- Structure-Activity Relationship :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-4-amino-1,2,4-triazole-3-thiol | Phenyl substitution | Antimicrobial activity |
| 5-(Chlorophenyl)-1,2,4-triazole-3-thione | Chlorine substitution | Antifungal and antibacterial properties |
| 5-(Benzyl)-1,2,4-triazole-3-thiol | Benzyl substitution | Anticancer activity |
| 5-(Pyridinyl)-1,2,4-triazole-3-thione | Pyridine ring | Antimicrobial activity |
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of various triazole derivatives including the compound in focus, it was found that at a concentration of 125 µg/mL, all tested substances exhibited significant activity against multiple strains of bacteria and fungi. The most potent derivatives had MIC values around 31.25 µg/mL against Pseudomonas aeruginosa .
Case Study 2: Molecular Docking Studies
Molecular docking studies have indicated that this compound can effectively bind to bacterial DNA gyrase with lower binding energy than traditional antibiotics. This suggests a potential for enhanced efficacy and reduced side effects when used in combination therapies.
Q & A
Q. Key Parameters Table :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Solvent | Ethanol/Methanol | Ethanol |
| Time | 6–8 hours | 30–60 min |
| Yield | 70–75% | 85–92% |
| Purity (HPLC) | ≥95% | ≥98% |
Basic: How to characterize the structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- X-ray crystallography : Resolve the benzylidene group's E/Z configuration (e.g., C–N bond length: ~1.28 Å for E-isomer) .
- NMR : Confirm aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; isopropyl CH at δ 1.2–1.3 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 383.2) .
Advanced: How to resolve contradictions in reported biological activity across structural analogs?
Methodological Answer:
Discrepancies arise from substituent effects (e.g., halogen position, alkyl chain length). For example:
- Chlorophenyl vs. fluorophenyl analogs : Chlorine’s electronegativity enhances antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for fluorine) but reduces solubility .
- Isopropyl vs. morpholinosulfonyl groups : Isopropyl improves lipophilicity (logP: 3.5 vs. 2.1), enhancing blood-brain barrier penetration in neuroactive studies .
Q. Bioactivity Comparison Table :
| Substituent | Target Activity | IC₅₀/ MIC | LogP |
|---|---|---|---|
| 4-Fluorophenyl | Antifungal | 8 µg/mL | 3.5 |
| 3,4-Dichlorophenyl | Antibacterial | 2 µg/mL | 4.1 |
| Morpholinosulfonyl | Enzyme inhibition | 15 µM | 2.1 |
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 (binding energy: −9.2 kcal/mol; H-bonds with Thr318 and Val313) .
- MD simulations : Analyze stability over 100 ns (RMSD < 2.0 Å) to confirm triazole-thiol’s role in active-site retention .
- QSAR : Correlate Hammett σ values of substituents (e.g., σ = 0.06 for 4-F) with antifungal activity (R² = 0.89) .
Basic: How to optimize reaction regioselectivity during derivatization?
Methodological Answer:
Control alkylation/arylation sites using:
- pH modulation : Alkylate the thiol group selectively at pH 9–10 (K₂CO₃/DMF, 76% yield) .
- Protecting groups : Block the triazole NH with Boc (tert-butyloxycarbonyl) before functionalizing the benzylidene group .
Advanced: How to validate analytical methods for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 60:40 MeCN/H₂O + 0.1% TFA; retention time: 6.8 min) with UV detection at 254 nm .
- Validation parameters : Ensure linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Advanced: What factors influence photostability in formulation studies?
Methodological Answer:
- Light exposure : UV-A (320–400 nm) causes E→Z isomerization (quantum yield Φ = 0.32), altering bioactivity .
- Stabilizers : Add 0.1% ascorbic acid to reduce degradation by 40% under accelerated light testing (ICH Q1B) .
Basic: How to scale up synthesis without compromising yield?
Methodological Answer:
- Continuous flow reactors : Maintain residence time at 20 min (70°C) for >90% conversion .
- Purification : Replace column chromatography with antisolvent crystallization (ethanol/water, 3:1; recovery: 88%) .
Advanced: How to address discrepancies in spectral data interpretation?
Methodological Answer:
- Dynamic NMR : Resolve overlapping signals (e.g., isopropyl CH₃ at δ 1.2 ppm) by variable-temperature studies (−40°C to 25°C) .
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons (e.g., triazole C5 at δ 152 ppm correlated with thiol proton) .
Advanced: What in vitro/in vivo pharmacokinetic discrepancies exist?
Methodological Answer:
- Metabolic stability : Hepatic microsomal assays show rapid glucuronidation (t₁/₂ = 12 min), but in vivo studies (rat models) reveal prolonged exposure due to protein binding (85%) .
- Permeability : Caco-2 assays predict low absorption (Papp = 1.2 × 10⁻⁶ cm/s), contradicted by 45% oral bioavailability in mice due to transporter-mediated uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
